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Compound of Interest

Compound Name: UCT943

Cat. No.: B2546588

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for UCT943, a
potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium
phosphatidylinositol 4-kinase (P14K). UCT943 has emerged as a promising antimalarial
candidate with activity across multiple stages of the parasite lifecycle, positioning it as a
potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1]
[2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic
properties, and mechanism of action, presenting the data in a structured format for
researchers, scientists, and drug development professionals.

Executive Summary

UCT943 is an advanced preclinical candidate developed to improve upon the properties of the
first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that UCT943
exhibits superior potency against both drug-sensitive and multidrug-resistant strains of
Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage
activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2]
Favorable pharmacokinetic properties, including high permeability and solubility, translate to
excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low,
suggesting a potential for a single-dose curative treatment.[1][3][5]

In Vitro Activity
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UCT943 demonstrates potent sub-nanomolar to low nanomolar activity against a range of P.
falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent
potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk
of cross-resistance with existing antimalarials.[1]

Asexual Blood Stage Activity

The half-maximal inhibitory concentrations (IC50) of UCT943 against various parasite strains
are summarized below.

. Comparator
] ) Resistance UCT943 IC50

Strain/Isolate Species . MMVO048 IC50

Profile (nM)

(nM)
NF54 P. falciparum Drug-Sensitive 5.4 ~27-32
_ Multidrug-

K1 P. falciparum ) 4.7 ~24-28

Resistant

) ) Multidrug- Not broadly

Various P. falciparum ) ) 4-7 N

Resistant Strains specified
Ivory Coast . ) .

o P. falciparum Field Isolates 2-15 Not specified
Clinical Isolates
Indonesian ] Field Isolates
o P. falciparum ) 29 202
Clinical Isolates (Median)
Indonesian ) Field Isolates
P. vivax 14 93

Clinical Isolates

(Median)

Data compiled from Brunschwig et al., 2018.[1]

Activity Across the Parasite Lifecycle

UCT943 shows potent activity against the liver and transmission stages of the parasite, which

is crucial for preventing infection, relapse, and onward transmission.
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Comparator
. . UCT943 IC50
Parasite Stage  Species Assay Type MMV048 IC50
(nM)
(nM)
Liver Stage ] ) -~
] P. berghei Prophylactic 0.92 Not specified
Schizonts
Liver Stage
Schizonts & P. vivax Prophylactic <100 Not specified
Hypnozoites
Liver Stage
Schizonts & P. cynomolgi Prophylactic <10 Not specified
Hypnozoites
Transmission ] ) - »
P. falciparum Gametocytocidal ~ Not specified Not specified

Blocking

Data compiled from Brunschwig et al., 2018.[1]

Rate of Parasite Kill

In vitro parasite reduction ratio (PRR) assays characterize UCT943 as a slow-acting

antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite

clearance. This profile is consistent with other P14K inhibitors.[1][6]

Strain Assay Metric Value
Parasite Reduction

3D7 ) Lag Phase 48 hours
Ratio (PRR)
Parasite Reduction

3D7 ) Log PRR at 10x EC50 2.5
Ratio (PRR)

Data compiled from Brunschwig et al., 2018.[1][6]

Mechanism of Action
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UCT943's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-
kinase (P14K), a novel and validated antimalarial drug target.[2][3][4][7]

Target Specificity and Selectivity

UCT943 is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for
the parasite kinase over the human ortholog, PI4K[3. This selectivity is a critical factor in the

preclinical safety profile of the compound.

Target Enzyme IC50 (nM)
P. vivax Pl4K (PvPI4K) 23
Human PI4K]3 5400

Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]

The following diagram illustrates the proposed mechanism of action for UCT943.
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Caption: Mechanism of action of UCT943.

In Vivo Efficacy

UCT943 has demonstrated high efficacy in murine models of malaria, showing significant
parasite reduction and cure at low doses.
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. UCT943 Dose
Mouse Model Metric Outcome

(mglkg, p.o.)

>99.9% parasitemia
. . reduction, 100% cure,
P. berghei Efficacy 10 _
>30 mean survival

days

99% parasitemia
_ _ reduction, no
P. berghei Efficacy 3
complete cure, 10

days mean survival

P. berghei Potency ED90 1.0

P. falciparum (NSG

) Potency ED90 0.25
mice)

Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]

Pharmacokinetics and Drug Metabolism (DMPK)

UCT943 exhibits a favorable pharmacokinetic profile across multiple preclinical species,
characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1]
[3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]

Parameter Mouse Rat Dog Monkey
Clearance (CLb) Low Low Low Very Low
High (7.1-13.1
Volume of ) ) )
o L/kg across High High High
Distribution (Vss) )
species)
Bioavailability High High High High

Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]
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The predicted human dose for a curative single administration is low, estimated to be in the
range of 50 to 80 mg.[1][3][5]

Experimental Protocols
In Vitro Asexual Blood Stage Assay

The potency of UCT943 against asexual blood-stage P. falciparum was determined using the
[3H]hypoxanthine incorporation assay.[4]

Start: Plate Parasitized ‘Add Serial Dilutions " Measure Incorporated Calculate IC50
e [RBCS e Parasil pla‘ej—>[ Serta Dit j—»ﬁncuba{s for 480—>(Add [3H]hypuxan(hme)—>6ncubale for ZAHHawes( ca@—»[ I H culate |

Click to download full resolution via product page

Caption: Workflow for the in vitro asexual blood stage assay.

In Vivo Efficacy in P. berghei Mouse Model

The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as
the 4-day suppressive test.
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Caption: Workflow for the in vivo efficacy study in the P. berghei model.

Conclusion

The preclinical data for UCT943 strongly support its continued development as a next-

generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains,

multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data
suggest that UCT943 has the potential to be a component of a single-exposure treatment

regimen that not only cures the disease but also prevents its transmission and protects against

new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in
clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [UCT943: A Preclinical Profile of a Next-Generation
Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2546588#preclinical-data-on-uct943-as-an-
antimalarial-candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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